![molecular formula C18H25N5O4 B6487832 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-methylpiperazin-1-yl)urea CAS No. 877641-20-8](/img/structure/B6487832.png)
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-methylpiperazin-1-yl)urea
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Description
The compound is a complex organic molecule that contains several functional groups, including a 1,4-benzodioxin, a pyrrolidinone, and a urea group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The 1,4-benzodioxin is a bicyclic structure with an oxygen atom in each ring . The pyrrolidinone is a five-membered ring containing a nitrogen and a carbonyl group . The urea group contains a carbonyl group flanked by two amine groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The carbonyl groups in the pyrrolidinone and urea moieties could undergo nucleophilic addition reactions, while the amine groups in the urea could act as bases or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of multiple polar groups (like carbonyl and amine groups) could enhance its solubility in polar solvents .Safety and Hazards
properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-methylpiperazin-1-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4/c1-21-4-6-22(7-5-21)20-18(25)19-13-10-17(24)23(12-13)14-2-3-15-16(11-14)27-9-8-26-15/h2-3,11,13H,4-10,12H2,1H3,(H2,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCZRVREGCOXPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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